molecular formula C8H7N5O2 B3143933 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine CAS No. 53967-60-5

6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine

Cat. No.: B3143933
CAS No.: 53967-60-5
M. Wt: 205.17 g/mol
InChI Key: YRDGIBYWECXVCR-UHFFFAOYSA-N
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Description

6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine is a complex organic compound that features a tetrazole ring and a benzodioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring, which is rich in nitrogen, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a benzodioxole derivative with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for the formation of the tetrazole ring.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced forms of the tetrazole ring.

    Substitution: Various substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes and receptors, altering their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine is unique due to the combination of the benzodioxole and tetrazole moieties, which imparts distinct chemical and physical properties

Properties

IUPAC Name

6-(2H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-5-2-7-6(14-3-15-7)1-4(5)8-10-12-13-11-8/h1-2H,3,9H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDGIBYWECXVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3=NNN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Reactant of Route 2
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Reactant of Route 3
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Reactant of Route 4
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Reactant of Route 5
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
Reactant of Route 6
6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine

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